3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-2-methylaniline with 2,2,2-trifluoroethylamine under specific conditions. For instance, the reaction may be carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated aromatic compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. The pathways involved include inhibition of neurotransmitter reuptake and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the fluoro group on the aromatic ring.
3-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
2-Fluoro-3-(trifluoromethyl)aniline: Contains both fluoro and trifluoromethyl groups but in different positions.
Uniqueness
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. The combination of fluoro and trifluoromethyl groups enhances its reactivity and binding affinity, making it valuable in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-7(10)3-2-4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
AXAWTERODIMDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.